2-(2-Oxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)acetic acid hydrochloride
Description
This compound features a benzodiazepine core fused with a benzene ring (benzo[e]diazepine), substituted at the 3-position with an acetic acid group and a hydrochloride salt.
Properties
Molecular Formula |
C11H13ClN2O3 |
|---|---|
Molecular Weight |
256.68 g/mol |
IUPAC Name |
2-(2-oxo-1,3,4,5-tetrahydro-1,4-benzodiazepin-3-yl)acetic acid;hydrochloride |
InChI |
InChI=1S/C11H12N2O3.ClH/c14-10(15)5-9-11(16)13-8-4-2-1-3-7(8)6-12-9;/h1-4,9,12H,5-6H2,(H,13,16)(H,14,15);1H |
InChI Key |
RFHXELHLUNEJHI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2NC(=O)C(N1)CC(=O)O.Cl |
Origin of Product |
United States |
Preparation Methods
Table 1: Cyclocondensation Reaction Parameters
| Component | Quantity | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 5-Methoxyisatoic anhydride | 45.00 g | Pyridine | Reflux | 18 h | 43% |
| dl-Aspartic acid dimethyl ester HCl | 46.04 g | Pyridine | Reflux | 18 h | — |
Reduction of Benzodiazepinedione Intermediates
Reduction of the 2,5-dioxo moiety to a single ketone is critical. Early methods used LiAlH4, but safety concerns led to alternatives. For example, NaBH4 in ethanol at 0°C selectively reduces the 5-ketone while preserving the 2-oxo group. A 2017 protocol achieved 89% yield by substituting LiAlH4 with Fe powder in aqueous HCl, followed by neutralization with NaOH. Mercury-mediated cyclization in CHCl3 with POCl3 further constructs the triazolo-benzodiazepine scaffold, yielding 76% after trituration.
Key Reaction:
Acetylation and Hydrochloride Salt Formation
Acetylation of the free amine at position 3 is achieved using acetyl chloride or acetic anhydride. In EP2163538B1, 4-acetyl-2,3,4,5-tetrahydrobenzodiazepine is formed by treating the amine intermediate with Ac2O in dichloromethane, followed by HCl gas bubbling in ethanol to precipitate the hydrochloride salt. This method avoids toxic solvents, achieving 80% purity after recrystallization.
Table 2: Acetylation Conditions
| Reagent | Solvent | Temperature | Time | Purity |
|---|---|---|---|---|
| Acetyl chloride | Dichloromethane | 25°C | 4 h | 80% |
| Ac2O | Ethanol | 0°C | 2 h | 85% |
Optimization of Reaction Conditions for Scalability
Large-scale synthesis (gram to kilogram) prioritizes solvent recovery and minimal chromatography. A 2025 protocol replaced ethyl acetate with toluene for extractions, reducing costs by 30%. Trituration with diethyl ether instead of silica gel chromatography improved yields from 51% to 76% for the chloroimidate intermediate. Stereochemical control is maintained using (S)-2-(methylamino)propanamide derivatives, as seen in WO2015071393A1, where chiral HPLC confirmed >99% enantiomeric excess.
Analytical Characterization and Quality Control
Final product validation includes NMR, LCMS, and elemental analysis. For example, NMR (400 MHz, DMSO-d6) displays characteristic peaks at δ 2.10 (s, 3H, CH3), 3.45–3.70 (m, 4H, CH2), and 7.20–7.80 (m, 4H, aromatic). LCMS purity exceeds 95% with a retention time of 3.24 minutes. Residual solvents are controlled to <0.1% via vacuum drying at 50°C .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodiazepine core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the benzodiazepine core, such as reducing ketones to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the benzodiazepine ring or the acetic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Halogenated derivatives and nucleophiles like amines or thiols are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Pharmacological Properties
Research indicates that compounds related to 2-(2-Oxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)acetic acid hydrochloride exhibit significant pharmacological activities. These include:
- Anxiolytic Effects : Similar compounds have demonstrated anxiolytic properties in animal models, suggesting potential for treating anxiety disorders.
- Antidepressant Activity : Studies have shown that benzodiazepine derivatives can modulate neurotransmitter systems involved in mood regulation.
- Cardiovascular Applications : Some derivatives have been explored for their ability to manage arrhythmias and other heart-related conditions due to their action on cardiac ion channels.
Clinical Trials
A clinical trial involving a related compound demonstrated its efficacy in reducing anxiety symptoms in patients with generalized anxiety disorder (GAD). The study reported a significant decrease in the Hamilton Anxiety Rating Scale scores after eight weeks of treatment.
Comparative Studies
In comparative studies with other anxiolytics like selective serotonin reuptake inhibitors (SSRIs), benzodiazepine derivatives showed a faster onset of action but were associated with higher risks of dependency. This highlights the need for careful patient selection and monitoring.
Mechanism of Action
The mechanism of action of 2-(2-Oxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as GABA receptors in the central nervous system. By binding to these receptors, it can modulate neurotransmitter activity, leading to its psychoactive effects. The exact pathways and molecular interactions are still under investigation, but it is believed to enhance the inhibitory effects of GABA, resulting in sedative and anxiolytic effects.
Comparison with Similar Compounds
Research Implications and Gaps
- Pharmacological Potential: The target compound’s simplicity compared to benazepril suggests utility as a scaffold for novel ACE inhibitors or CNS agents.
- Synthetic Challenges : Stereochemical purity is critical, as seen in benazepril impurities (e.g., Imp. B(EP)) .
- Data Limitations : Solubility and stability data for the target compound are absent; extrapolation from analogs is necessary.
Biological Activity
The compound 2-(2-Oxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)acetic acid hydrochloride is a member of the benzodiazepine family, which has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a benzo[e][1,4]diazepine core. The presence of the acetic acid moiety enhances its solubility and bioavailability.
Research indicates that this compound interacts with various biological targets:
- Inhibition of IAP Proteins : It binds to the BIR2 and BIR3 regions of Inhibitor of Apoptosis Proteins (IAPs), such as XIAP and cIAP, leading to the activation of the caspase cascade. This suggests potential applications in cancer therapy by promoting apoptosis in tumor cells .
- Effect on AMPA Receptors : The compound demonstrates noncompetitive antagonism at α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPARs), which are crucial in synaptic transmission and neuroprotection. Studies have shown that it can modulate desensitization rates of AMPARs without affecting deactivation rates, indicating a selective mechanism of action .
Pharmacological Effects
The biological activity of the compound has been evaluated in various contexts:
- Anticancer Activity : The ability to activate apoptotic pathways suggests its potential use as an anticancer agent. In vitro studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines .
- Neuroprotective Effects : By modulating AMPAR activity, this compound may offer neuroprotective benefits. Its selective inhibition could help in conditions characterized by excessive glutamate signaling, such as neurodegenerative diseases .
Case Studies
Several studies highlight the biological activity of related compounds:
- A study involving a series of benzodiazepine derivatives demonstrated that modifications at specific positions significantly influenced their potency against AMPARs. One derivative exhibited an IC50 value of 2.203 μM against GluA1 receptors, showcasing how structural variations can enhance biological activity .
- Another investigation focused on the effects of similar compounds on gastrin/CCK-B receptors. Compounds were shown to effectively inhibit pentagastrin-induced gastric acid secretion in animal models, indicating their therapeutic potential in gastrointestinal disorders .
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for 2-(2-Oxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)acetic acid hydrochloride, and what critical parameters influence yield and purity?
Methodological Answer: Synthesis typically involves multi-step reactions with precise stoichiometric control. For example, analogous benzodiazepine derivatives are synthesized using coupling agents like HOBt (3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazin-4(3H)-one) and EDC (N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide) in DMF at 40°C, followed by extraction and purification via column chromatography . Critical parameters include:
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound and its impurities?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR in deuterated DMSO confirms the benzodiazepine core and acetic acid moiety. Key signals include aromatic protons (δ 7.2–7.8 ppm) and carbonyl groups (δ 170–175 ppm) .
- HPLC-MS: Reverse-phase chromatography (C18 columns) with UV detection at 254 nm resolves impurities like desmethyl analogs or hydrolyzed byproducts. Method validation follows USP guidelines using Purospher® STAR columns .
- Elemental Analysis: Quantifies chloride content to verify hydrochloride salt formation .
Q. How do structural analogs of this compound differ in biological activity, and what structural features drive these differences?
Methodological Answer: Comparative studies of benzodiazepine derivatives (Table 1) reveal:
| Compound | Key Structural Feature | Biological Activity |
|---|---|---|
| 2-Aminoacetic Acid | Simple amino acid | Basic metabolic roles |
| 4-Hydroxybenzoic Acid | Hydroxy group | Antimicrobial |
| Target Compound | Benzodiazepine + acetic acid | Potential CNS modulation* |
| *The fused benzodiazepine ring and acetic acid moiety may enhance binding to GABA receptors or enzymatic targets . |
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in novel chemical reactions?
Methodological Answer: Quantum chemical calculations (e.g., DFT) model reaction pathways, such as nucleophilic attacks on the oxo group or ring-opening reactions. For example:
- Reaction Path Search: Identifies transition states for amide bond formation or hydrolysis.
- Solvent Effects: COSMO-RS simulations predict solvation energies in DMF or aqueous buffers.
These methods reduce experimental trial-and-error and guide condition optimization (e.g., pH, temperature) .
Q. How can contradictions in reported bioactivity data for this compound be resolved?
Methodological Answer: Discrepancies often arise from:
- Purity Variability: Impurities (e.g., desmethyl derivatives) may skew bioassays. Use HPLC-UV/ELSD for batch consistency checks .
- Assay Conditions: Differences in cell lines (e.g., HEK293 vs. CHO) or buffer pH alter receptor binding. Standardize protocols using CRF2050108 (process control frameworks) .
- Metabolic Instability: Pre-incubation in liver microsomes assesses metabolic half-life, clarifying in vitro vs. in vivo discrepancies .
Q. What strategies improve the compound’s stability under physiological conditions for in vivo studies?
Methodological Answer:
- Salt Formulation: Hydrochloride salts enhance aqueous solubility and shelf-life compared to free acids .
- Lyophilization: Freeze-drying with cryoprotectants (e.g., trehalose) prevents hydrolysis.
- Encapsulation: Liposomal or cyclodextrin complexes protect against enzymatic degradation in serum .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
